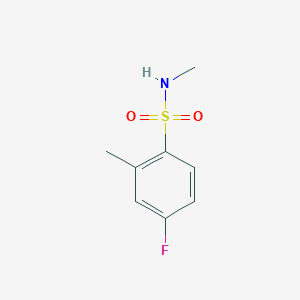

4-Fluoro-2,N-dimethyl-benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,2-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-5-7(9)3-4-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCJVJWWFGYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2,n Dimethyl Benzenesulfonamide

Established Synthetic Pathways for Benzenesulfonamide (B165840) Derivatives

The classical and most direct route to benzenesulfonamide derivatives, including 4-Fluoro-2,N-dimethyl-benzenesulfonamide, is the amidation reaction of a sulfonyl halide with an amine. This method is widely employed due to its reliability and the commercial availability of a diverse range of starting materials.

Amidation Reactions with Sulfonyl Halides

The cornerstone of benzenesulfonamide synthesis is the reaction between a benzenesulfonyl chloride and a primary or secondary amine. This nucleophilic substitution reaction typically proceeds readily to form the desired sulfonamide.

The key starting material for the synthesis of this compound is 4-Fluoro-2-methylbenzenesulfonyl chloride. sigmaaldrich.com This precursor contains the necessary 4-fluoro and 2-methyl substitution pattern on the benzene (B151609) ring. The synthesis of this sulfonyl chloride can be achieved through various methods, including the chlorosulfonylation of 4-fluoro-2-methylaniline. rsc.org The properties of this key precursor are summarized in the table below.

| Property | Value |

| CAS Number | 7079-48-3 |

| Molecular Formula | C7H6ClFO2S |

| Molecular Weight | 208.64 g/mol |

| Boiling Point | 245-246 °C |

| Density | 1.433 g/mL at 25 °C |

Properties of 4-Fluoro-2-methylbenzenesulfonyl chloride.

To form this compound, 4-Fluoro-2-methylbenzenesulfonyl chloride is reacted with N-methylamine. In this reaction, the nitrogen atom of N-methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is as follows:

Reaction of 4-Fluoro-2-methylbenzenesulfonyl chloride with N-methylamine.

Advanced Sulfonamide Bond Formation Strategies

In addition to the classical sulfonyl chloride amidation, several advanced strategies for the formation of sulfonamide bonds have been developed. These methods often offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.

An alternative to sulfonyl chlorides, sulfonyl fluorides can be used as precursors for sulfonamides. The reactivity of sulfonyl fluorides is generally lower than that of sulfonyl chlorides, which can be advantageous for selective reactions. Lewis acids, such as calcium triflimide [Ca(NTf2)2], can be employed to activate the sulfonyl fluoride (B91410), facilitating its reaction with amines to form the corresponding sulfonamide. organic-chemistry.org This method provides a milder alternative to traditional approaches. organic-chemistry.orgresearchgate.net

| Catalyst | Substrates | Key Advantage |

| Lewis Acids (e.g., Ca(NTf2)2) | Sulfonyl fluorides and amines | Milder reaction conditions, activation of less reactive precursors. organic-chemistry.org |

Overview of Lewis Acid Catalyzed Sulfonamide Synthesis.

Oxidative S-N coupling represents a modern approach to sulfonamide synthesis that avoids the pre-functionalization of starting materials to sulfonyl halides. thieme-connect.com These methods typically involve the direct coupling of thiols or their derivatives with amines in the presence of an oxidant. thieme-connect.comrsc.org For instance, an electrochemical method has been reported for the oxidative coupling of thiols and amines, offering an environmentally benign route to sulfonamides. nih.govacs.org This transformation is driven by electricity and does not require chemical oxidants. nih.govacs.org Another approach involves the I2O5-mediated oxidative S-N coupling of aryl thiols and amines under metal-free conditions. thieme-connect.com

| Method | Reactants | Key Features |

| Electrochemical Oxidation | Thiols and amines | Environmentally friendly, no chemical oxidants required. nih.govacs.org |

| I2O5-mediated Coupling | Aryl thiols and amines | Metal-free conditions. thieme-connect.com |

Examples of Oxidative S-N Coupling Methodologies.

C-N Cross-Coupling Approaches

Detailed research findings indicate that an aryl halide (or pseudohalide) can be coupled with a primary or secondary sulfonamide in the presence of a copper catalyst, a ligand, and a base. For instance, the synthesis of related benzenesulfonamide derivatives has been accomplished using Copper(I) iodide (CuI) as the catalyst, L-proline as the ligand, and potassium phosphate (B84403) (K₃PO₄) as the base in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This strategy is valuable for late-stage functionalization in drug discovery, allowing for the introduction of the sulfonamide moiety onto a complex aryl scaffold. nih.gov While not the most direct route for a simple molecule like this compound, this methodology is a powerful tool for building analogous structures.

Table 1: Representative Conditions for C-N Cross-Coupling in Sulfonamide Synthesis

| Parameter | Condition/Reagent | Role | Reference |

|---|---|---|---|

| Catalyst | Copper(I) iodide (CuI) | Facilitates the coupling of the aryl halide and sulfonamide. | nih.gov |

| Ligand | L-proline | Stabilizes the copper catalyst and enhances its reactivity. | nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | Deprotonates the sulfonamide N-H, making it nucleophilic. | nih.gov |

| Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that solubilizes reactants and facilitates the reaction. | nih.gov |

| Temperature | 80–120 °C | Provides the necessary activation energy for the coupling reaction. | nih.gov |

N-H Functionalization Techniques

N-H functionalization represents a versatile strategy for modifying primary or secondary sulfonamides to produce more complex derivatives. acs.orgnih.gov This approach is central to creating N-alkylated or N-arylated sulfonamides. For the synthesis of this compound, a conceptual two-step N-H functionalization would involve first preparing the primary sulfonamide, 4-fluoro-2-methyl-benzenesulfonamide, followed by methylation of the nitrogen atom.

Modern methods for N-alkylation often employ "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which uses alcohols as green alkylating agents. organic-chemistry.org For example, manganese(I) pincer complexes can catalyze the N-alkylation of sulfonamides with primary alcohols, offering an efficient and atom-economical route. organic-chemistry.org Another approach involves photocatalysis, where N-sulfonylimines, derived from primary sulfonamides, can be converted into sulfonyl radical intermediates for further functionalization. acs.orgnih.gov These advanced techniques provide mild and selective pathways for modifying the sulfonamide N-H bond, avoiding the use of harsh alkylating agents. organic-chemistry.orgresearchgate.netthieme-connect.com

C-H Sulfonamidation Strategies

Direct C-H sulfonamidation is an emerging field that offers a highly efficient way to synthesize arylsulfonamides by directly converting a C-H bond on an aromatic ring into a C-S bond, followed by amidation. This avoids the need for pre-functionalized starting materials like anilines or aryl halides. organic-chemistry.org

Research has demonstrated that copper-catalyzed reactions can achieve the amidation of benzylic C-H bonds with sulfonamides. organic-chemistry.org For aromatic C-H bonds, transition-metal catalysts, often based on rhodium or palladium, can direct the sulfonamidation to a specific position on the ring, guided by a directing group. While a challenging transformation, C-H sulfonamidation represents a frontier in synthetic chemistry, promising more direct and waste-reducing routes to complex sulfonamides.

Optimized Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and sustainability in the synthesis of this compound. Key parameters include the choice of solvent, temperature, pressure, and catalyst.

Solvent Effects and Reaction Kinetics

The solvent plays a crucial role in sulfonamide synthesis, influencing reactant solubility, reaction rates, and even the reaction mechanism. Traditional syntheses often use volatile organic compounds (VOCs) like pyridine (B92270) or dichloromethane. uniba.itprepchem.com However, a comparative study on the synthesis of magnetic molecularly imprinted polymers for sulfonamide detection showed that solvents like Dimethylsulfoxide (DMSO), dimethylformamide (DMF), and ethanol (B145695) were effective, whereas polymerization did not proceed significantly in acetonitrile (B52724) or acetone. nih.gov

Green chemistry principles encourage the use of more benign solvents. tandfonline.comsci-hub.se Water has been successfully employed as a solvent for sulfonamide synthesis, often under dynamic pH control, which allows for easy product isolation via filtration after acidification. sci-hub.sersc.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol, have also emerged as sustainable and reusable media for synthesizing sulfonamides at ambient temperature with high yields. uniba.it

Kinetic studies, which measure the rate of reaction, are essential for understanding the reaction mechanism and optimizing conditions. For example, studies on the cyclization of N-(β-Haloalkyl)benzenesulfonamides have elucidated the kinetics of intramolecular substitution, providing insights into the reactivity of the sulfonamide nitrogen. acs.org Such analyses are vital for scaling up reactions and implementing them in continuous flow systems.

Temperature and Pressure Optimization (e.g., Microwave Irradiation, Flow Chemistry)

Manipulating temperature and pressure through modern technologies can dramatically improve reaction efficiency.

Microwave Irradiation: Microwave-assisted synthesis has become a widely adopted technique for preparing sulfonamides. researchgate.net It offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes) and often higher yields. organic-chemistry.orgscirp.org For example, a microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids using 2,4,6-trichloro- Current time information in Merrimack County, US.acs.orgresearchgate.net-triazine (TCT) as an activating agent proceeds in two short steps (20 minutes at 80 °C and 10 minutes at 50 °C), showcasing a significant improvement in efficiency. organic-chemistry.orgacs.orgresearchgate.net

Flow Chemistry: Continuous flow synthesis provides a safe, scalable, and efficient alternative to batch processing for sulfonamide production. acs.orgresearchgate.net In a flow reactor, reactants are continuously pumped and mixed, allowing for precise control over reaction parameters like temperature, pressure, and residence time. rsc.orgresearchgate.net This enhanced control can improve reaction safety, especially for highly exothermic reactions, and often leads to higher yields and purity. rsc.org Flow systems have been developed to create entire sulfonamide libraries, demonstrating their utility in drug discovery by minimizing waste and enabling automated, sequential synthesis. acs.orgacs.org

Table 2: Comparison of Synthesis Technologies for Sulfonamides

| Technology | Key Advantages | Typical Temperature/Pressure | References |

|---|---|---|---|

| Conventional Heating | Simple setup, well-established. | Variable, often reflux temperatures at atmospheric pressure. | scirp.org |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields, high efficiency. | Elevated temperatures (e.g., 50-200 °C) and pressures in sealed vessels. | researchgate.netorganic-chemistry.orgscirp.org |

| Flow Chemistry | Enhanced safety, scalability, precise control, waste minimization, automation. | Wide range of temperatures and pressures, precisely controlled. | acs.orgresearchgate.netrsc.org |

Catalyst Selection and Green Chemistry Principles

Catalyst choice is intrinsically linked to the synthetic strategy and green chemistry considerations. For C-N cross-coupling, copper catalysts are common. nih.gov For N-alkylation reactions, catalysts based on manganese or iridium can enable the use of alcohols as green alkylating agents. organic-chemistry.org In some cases, solid-supported catalysts, such as iron(III) fluoride (FeF₃) adsorbed on molecular sieves, offer a heterogeneous catalytic system that simplifies purification and allows for catalyst recycling, aligning with green principles. researchgate.net

The application of green chemistry to sulfonamide synthesis focuses on several key areas: tandfonline.comsci-hub.se

Safer Solvents: Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents. uniba.itrsc.orgresearchgate.net

Atom Economy: Using catalytic methods and reactions like C-H activation that minimize the formation of byproducts.

Energy Efficiency: Employing microwave irradiation or flow chemistry to reduce energy consumption and reaction times. researchgate.netacs.org

Alternative Reagents: Developing solvent-free "mechanochemical" approaches that use solid-state reactions to reduce waste. rsc.org A one-pot, solvent-free mechanochemical method has been developed using solid sodium hypochlorite (B82951) to generate the sulfonyl chloride intermediate in situ, followed by amination. rsc.org

These principles guide the development of modern synthetic routes that are not only efficient but also environmentally benign.

Derivatization and Further Functionalization of the this compound Core

The functional groups present in this compound—a secondary sulfonamide, a fluorine atom, and a methyl group on an aromatic ring—offer multiple avenues for synthetic modification. These transformations can be broadly categorized into reactions involving the sulfonamide nitrogen and substitutions on the aromatic ring.

Chemical Modifications at the N-Methyl Moiety

The N-methylsulfonamide group (-SO₂NHCH₃) is a key site for derivatization. The nitrogen atom possesses a proton that can be removed by a base, creating a nucleophilic anion that can react with various electrophiles. Furthermore, the N-methyl group itself can potentially be cleaved.

N-Alkylation and N-Acylation: The proton on the sulfonamide nitrogen is acidic and can be abstracted to form an N-anion. This anion is a potent nucleophile, readily participating in reactions with alkylating or acylating agents to yield N,N-disubstituted sulfonamides. A variety of methods have been developed for the N-alkylation of sulfonamides, often employing strong bases to generate the nucleophile, followed by reaction with an alkyl halide. tandfonline.com Transition metal catalysts, such as those based on copper, iron, and iridium, have also been employed to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. ionike.comionike.comrsc.org This approach is environmentally benign as it typically produces water as the only byproduct. ionike.com

| Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) | Well-established method; can sometimes lead to dialkylation. researchgate.net | tandfonline.comresearchgate.net |

| Anion Exchange Resin Support | Alkyl Halides | Sulfonamide supported on resin, alcoholic medium | Simple procedure, high yields of mono-N-alkylated products. tandfonline.com | tandfonline.com |

| Borrowing Hydrogen Catalysis | Alcohols (e.g., R-CH₂OH) | Copper, Iron, or Iridium complexes (e.g., Cu(OAc)₂, FeCl₂, [Cp*Ir] complex) | Atom-economical and environmentally friendly; uses readily available alcohols. ionike.comionike.comrsc.orgacs.org | ionike.comionike.comrsc.orgacs.org |

Similarly, N-acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides, often in the presence of a base. dergipark.org.tr

N-Dealkylation: The removal of the methyl group from the nitrogen atom (N-demethylation) is another potential modification. This transformation converts the secondary sulfonamide back into a primary sulfonamide, which can be a crucial step in a multi-step synthesis. Various chemical methods for N-dealkylation have been developed, including reactions using Brønsted acids or the von Braun reaction, which employs cyanogen (B1215507) bromide. researchgate.netnih.gov

Aromatic Ring Functionalization via Electrophilic or Nucleophilic Substitution

The benzene ring of this compound is substituted with three groups that influence its reactivity toward both electrophilic and nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C4 position is susceptible to displacement by strong nucleophiles. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing sulfonamide group, which is para to the fluorine. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the addition-elimination mechanism of SₙAr. youtube.com In this context, the fluorine atom is an excellent leaving group. youtube.com This reaction pathway allows for the introduction of a wide range of functional groups by displacing the fluoride with various nucleophiles, such as amines, alkoxides, or thiolates. nih.govresearchgate.net The reaction is a cornerstone for functionalizing activated fluoroarenes. nih.govnih.gov

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Pyrrolidine, Ammonia | 4-Amino-benzenesulfonamide derivative | nih.govresearchgate.net |

| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy-benzenesulfonamide derivative | youtube.com |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-Thiophenyl-benzenesulfonamide derivative | nih.gov |

| Azole | Pyrazole | 4-Pyrazolyl-benzenesulfonamide derivative | nih.gov |

Electrophilic Aromatic Substitution (EAS): The introduction of new substituents onto the aromatic ring via electrophilic attack is also feasible, although the regioselectivity is complex. The outcome is determined by the combined directing effects of the existing substituents: the N-methylsulfonamido group, the methyl group, and the fluorine atom.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -SO₂NHCH₃ | C1 | Strongly deactivating, electron-withdrawing | meta-directing (to C3, C5) |

| -CH₃ | C2 | Activating, electron-donating | ortho, para-directing (to C3, C6) |

| -F | C4 | Deactivating, electron-withdrawing (inductive) but ortho, para-directing (resonance) | ortho, para-directing (to C3, C5) |

Analyzing these effects, the available positions for substitution are C3, C5, and C6.

Position C3: Directed by the methyl group (ortho) and the fluorine atom (ortho). It is also a meta position relative to the deactivating sulfonamide group.

Position C5: Directed by the fluorine atom (para) and the sulfonamide group (meta).

Position C6: Directed by the methyl group (para).

The activating effect of the methyl group and the ortho-directing resonance effect of the fluorine atom would likely favor substitution at the C3 position. Therefore, electrophilic reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield predominantly the 3-substituted derivative. google.commt.comrsc.org

Advanced Spectroscopic and Structural Characterization in 4 Fluoro 2,n Dimethyl Benzenesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Fluoro-2,N-dimethyl-benzenesulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In the case of this compound, the spectrum is expected to show signals corresponding to the aromatic protons, the N-dimethyl group, and the aryl-methyl group.

Aromatic Region: The three protons on the benzene (B151609) ring are chemically distinct and would give rise to a complex set of multiplets. Their chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl and fluoro groups.

Methyl Resonances: The spectrum would feature two distinct singlets in the aliphatic region. One singlet, integrating to six protons, corresponds to the two equivalent methyl groups attached to the nitrogen atom of the sulfonamide. A second singlet, integrating to three protons, arises from the methyl group at the 2-position of the benzene ring.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (H3, H5, H6) | ~7.2 - 7.9 | Multiplets | 3H |

| N(CH₃)₂ | ~2.7 | Singlet | 6H |

| Ar-CH₃ | ~2.5 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Due to the lack of symmetry in this compound, nine distinct signals are expected: six for the aromatic carbons and three for the methyl carbons (one for the N-dimethyl groups and one for the aryl-methyl group). The carbon attached to the fluorine atom (C4) would appear as a doublet due to carbon-fluorine spin-spin coupling, a characteristic feature confirming the position of the fluorine substituent. The chemical shifts of the aromatic carbons are diagnostic of the electronic effects of the various substituents.

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| Aromatic C-F | ~165 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling constant |

| Aromatic C-S | ~135-140 | Quaternary carbon |

| Aromatic C-CH₃ | ~138-142 | Quaternary carbon |

| Aromatic C-H | ~115-130 | Signals may show smaller C-F couplings |

| N(CH₃)₂ | ~38 | Aliphatic region |

| Ar-CH₃ | ~20 | Aliphatic region |

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. Given that ¹⁹F has a nuclear spin of ½ and 100% natural abundance, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum would display a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) environment, typically appearing in the range of -100 to -120 ppm relative to a CFCl₃ standard. The multiplicity of the signal would be a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (molecular formula C₉H₁₂FNO₂S), HRMS provides a measured mass that can be compared to the calculated theoretical mass. The theoretical monoisotopic mass of this compound is 217.05728 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. This level of precision is crucial for verifying the identity of a newly synthesized compound. For the related compound 4-fluoro-N,N-dimethylbenzenesulfonamide (C₈H₁₀FNO₂S), the calculated exact mass is 203.04162790 Da nih.gov.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the functional groups and electronic system within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound would show strong, characteristic absorption bands for the sulfonamide group, specifically the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively researchgate.net. Other key absorptions would include C-F stretching, aromatic C=C and C-H stretching, and aliphatic C-H stretching from the methyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1350 |

| Sulfonamide (S=O) | Symmetric Stretching | ~1160 |

| Aryl C-F | Stretching | 1250 - 1100 |

UV-Visible Spectroscopy: This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorptions arising from π→π* electronic transitions within the substituted benzene ring. The positions and intensities of these absorption maxima (λmax) are influenced by the electronic nature of the substituents on the aromatic system.

X-ray Crystallography for Solid-State Structural Determination and Conformation

While NMR confirms the connectivity of atoms, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in its solid, crystalline state. This technique would precisely determine all bond lengths, bond angles, and torsion angles within the this compound molecule. Key structural parameters that would be elucidated include the geometry around the sulfur atom, the orientation of the N,N-dimethylamino group relative to the sulfonyl group, and the planarity of the aromatic ring. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement nsf.gov.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 2,n Dimethyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in creating a detailed portrait of a molecule's electronic and geometric landscape. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. nih.gov For 4-Fluoro-2,N-dimethyl-benzenesulfonamide, calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are performed to optimize the molecular structure. This process minimizes the total energy of the molecule to find the most stable conformation.

The optimization yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For sulfonamides, the geometry around the sulfur atom is typically a distorted tetrahedron. mkjc.in The orientation of the aromatic ring relative to the sulfonamide group is a critical conformational feature. The resulting optimized structure provides the foundation for all further computational analyses.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | S-O1 | 1.435 |

| Bond Length (Å) | S-O2 | 1.436 |

| Bond Length (Å) | S-N | 1.645 |

| Bond Length (Å) | S-C(Aryl) | 1.772 |

| Bond Length (Å) | C(Aryl)-F | 1.358 |

| Bond Angle (°) | O1-S-O2 | 120.1 |

| Bond Angle (°) | O-S-N | 106.5 |

| Bond Angle (°) | C(Aryl)-S-N | 107.2 |

| Dihedral Angle (°) | C-S-N-C(Methyl) | -75.8 |

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method calculates the electronic excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. These calculations are crucial for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. researchgate.netmdpi.com

The primary outputs of a TD-DFT calculation are the excitation wavelengths (λ), excitation energies (E), and oscillator strengths (f), the last of which indicates the probability of a given electronic transition occurring. For aromatic molecules like this compound, the most intense absorptions in the UV region typically arise from π → π* transitions within the benzene (B151609) ring. The calculations can also be performed with solvent models (e.g., Polarizable Continuum Model, PCM) to simulate spectroscopic properties in different media. nih.gov

| Transition | λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 275.4 | 4.50 | 0.089 | HOMO → LUMO (π → π) |

| S0 → S2 | 241.8 | 5.13 | 0.152 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 219.5 | 5.65 | 0.041 | HOMO → LUMO+1 (π → π*) |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich substituted phenyl ring, while the LUMO may be distributed across the electron-withdrawing sulfonamide group and the aromatic ring. nih.govresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.22 |

| Energy Gap (ΔE) | 5.93 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

On a standard MEP map, regions of negative potential, which are susceptible to electrophilic attack, are colored red. These are typically found around electronegative atoms like oxygen, nitrogen, and fluorine. Regions of positive potential, prone to nucleophilic attack, are colored blue and are usually located around hydrogen atoms. mdpi.com For this compound, the most negative potential (red/yellow) is expected around the sulfonyl oxygen atoms and the fluorine atom, indicating these as the primary sites for interacting with electrophiles. Positive potential (blue) would be found near the hydrogen atoms of the methyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This allows for the investigation of intramolecular charge transfer and hyperconjugative interactions. nih.govresearchgate.net

A key aspect of NBO analysis is the calculation of the second-order perturbation energy, E(2). This value quantifies the stabilization energy resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. In this compound, significant interactions would include the delocalization of lone pair electrons from the sulfonyl oxygens and the fluorine atom into the antibonding orbitals (π*) of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O1 (Sulfonyl) | σ(S-CAryl) | 5.8 |

| LP(2) O2 (Sulfonyl) | σ(S-N) | 4.2 |

| LP(3) F | π(CAryl-CAryl) | 3.5 |

| π(CAryl-CAryl) | π(CAryl-CAryl) | 19.7 |

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a chemically intuitive visualization of electron pairing in a molecule. wikipedia.orgresearchgate.net They map regions of space where the probability of finding a pair of electrons is high. jussieu.fr These regions correspond to core atomic shells, covalent bonds, and lone pairs. jussieu.fr

For this compound, ELF and LOL analyses would clearly delineate the core electron shells of the carbon, nitrogen, oxygen, fluorine, and sulfur atoms. rsc.org They would also show basins of high localization corresponding to the C-C, C-H, C-S, S-N, and N-C covalent bonds. Furthermore, distinct regions of high electron localization would be visible for the lone pairs on the two sulfonyl oxygen atoms, the nitrogen atom, and the fluorine atom, providing a visual confirmation of the molecule's Lewis structure and bonding patterns. mkjc.in

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred conformation of a molecule and its binding behavior with a biological target.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure, which dictates its interaction with biological receptors. The molecule's conformation is primarily determined by the rotational barriers around several key single bonds: the C-S bond between the benzene ring and the sulfonamide group, the S-N bond of the sulfonamide moiety, and the N-C bonds of the dimethylamino group.

Energy minimization calculations, typically performed using molecular mechanics force fields (like MMFF94) or quantum mechanical methods, are employed to identify the most stable, low-energy conformers. For substituted benzenes, the orientation of the substituent relative to the ring is a critical factor. The presence of a methyl group at the ortho position (position 2) introduces steric hindrance that can significantly influence the rotational preference of the sulfonamide group. This steric clash may force the S-N bond to adopt a non-planar orientation relative to the benzene ring to minimize repulsive forces. The N,N-dimethyl substitution on the sulfonamide nitrogen further adds to the conformational complexity. The interplay between the electronic effects of the fluorine atom at the para position and the steric bulk of the ortho-methyl and N,N-dimethyl groups would result in a unique potential energy surface with distinct low-energy minima. These stable conformers represent the most likely shapes the molecule will adopt in a biological environment.

Given the prevalence of the benzenesulfonamide (B165840) scaffold as a zinc-binding group, a primary hypothetical target for this compound is the metalloenzyme family of carbonic anhydrases (CAs). nih.govuah.estandfonline.com Molecular docking simulations are instrumental in predicting how this ligand might bind to the active site of various CA isoforms (e.g., CA II, CA IX). nih.govtandfonline.com

The process involves placing the 3D conformer of the ligand into the active site of the receptor protein and evaluating the potential binding poses based on a scoring function. This function estimates the binding affinity (e.g., in kcal/mol) by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.govuah.es Docking studies on analogous N,N-dimethylbenzenesulfonamides have successfully predicted their binding modes within the CA IX active site, a target highly expressed in some cancer cells. nih.govtandfonline.com Other potential receptors could include penicillin-binding proteins (PBPs) or various kinases, depending on the therapeutic area of interest. nih.govrjb.ro

Table 1: Hypothetical Docking Scores of this compound with Potential Receptors

| Receptor Target | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase II | 2ABE | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Carbonic Anhydrase IX | 5FL4 | -9.2 | Val131, His64, Gln92, Thr200 |

| Penicillin-Binding Protein 2X | 1QME | -7.8 | Gly664, Val662, Arg426 |

Note: This data is illustrative and based on typical binding affinities observed for similar sulfonamide derivatives with these protein families. nih.govnih.govrjb.ro

Post-docking analysis reveals the specific interactions that stabilize the ligand-receptor complex. For benzenesulfonamides binding to carbonic anhydrase, a characteristic binding mode is consistently observed. tandfonline.comresearchgate.netacs.org The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site. tandfonline.com The sulfonamide oxygens typically form a network of hydrogen bonds with the backbone NH of key residues, such as Thr199. acs.org

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Computational methods are vital for deriving Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. niscpr.res.innih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory potency against a specific target, such as a particular CA isoform.

This process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices).

Electronic: Related to the distribution of electrons (e.g., HOMO/LUMO energies, dipole moment). niscpr.res.in

Steric: Pertaining to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Quantifying the molecule's lipophilicity (e.g., LogP).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to create an equation that links a combination of these descriptors to the observed biological activity. researchgate.nettandfonline.com Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Table 2: Examples of Molecular Descriptors Relevant for QSAR of Benzenesulfonamide Analogs

| Descriptor Type | Descriptor Name | Typical Influence on Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in reactions. |

| Electronic | Electrostatic Potential | High electrostatic potential can be favorable for receptor binding. nih.gov |

| Hydrophobic | LogP | Lipophilicity often correlates with cell permeability and binding. |

| Steric | Molar Volume | The size of the molecule must be optimal to fit the receptor's binding pocket. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. nih.gov A pharmacophore model for a class of inhibitors including this compound would highlight the critical features for activity.

Based on the known interactions of sulfonamides with targets like carbonic anhydrase, a hypothetical pharmacophore model would likely include: researchgate.net

A Zinc-Binding Feature: Representing the sulfonamide group.

Hydrogen Bond Acceptors: Corresponding to the two sulfonamide oxygen atoms.

A Hydrophobic/Aromatic Center: Representing the benzene ring.

Specific Hydrophobic/Excluded Volume Features: Defining the space occupied by the fluoro, methyl, and N,N-dimethyl substituents, which are crucial for achieving isoform selectivity.

This model serves as a 3D query that can be used to screen large virtual databases to identify novel, structurally diverse compounds that possess the key features required for binding and are therefore potential new inhibitors. nih.gov

Lack of Specific Research Data for this compound

Despite a comprehensive search for computational chemistry and theoretical modeling studies, no specific molecular dynamics simulations detailing the dynamic behavior and solvent interactions of this compound were found in the available scientific literature.

For a molecule like this compound, MD simulations could theoretically elucidate:

Conformational Preferences: How the dimethylsulfonamide and fluoro-substituted phenyl groups orient themselves with respect to each other and the flexibility around the sulfur-nitrogen and sulfur-carbon bonds.

Solvent Shell Structure: How solvent molecules, such as water, arrange themselves around the solute molecule, and the specific interactions (e.g., hydrogen bonding, van der Waals forces) that govern this arrangement.

Dynamic Properties: Time-dependent properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, which indicate the stability and flexibility of different parts of the molecule.

Interaction Energies: Quantitative data on the strength of the interactions between the solute and the solvent.

However, the execution and publication of such specific research are contingent on the scientific interest in a particular compound. At present, it appears that this compound has not been the subject of such detailed computational studies, or at least, the results have not been published in widely accessible scientific journals.

General principles from studies on similar sulfonamides or fluorinated aromatic compounds can offer some predictive insights. For instance, the fluorine atom is known to engage in specific interactions, including weak hydrogen bonds and dipole-dipole interactions, which would undoubtedly influence its behavior in polar solvents. Similarly, the sulfonamide group is a known hydrogen bond acceptor and its orientation would be a key factor in its interaction with protic solvents.

Without dedicated research, any discussion on the molecular dynamics of this compound would be purely speculative and not based on the detailed, quantitative findings that MD simulations provide. Therefore, no data tables or specific research findings can be presented for this particular compound.

Investigation of Biological and Biochemical Interactions of 4 Fluoro 2,n Dimethyl Benzenesulfonamide Analogs and the Sulfonamide Class

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Profiling

Sulfonamides are a prominent class of carbonic anhydrase inhibitors (CAIs). nih.gov Their primary mechanism of action involves the binding of the sulfonamide moiety to the zinc ion within the active site of the carbonic anhydrase enzyme.

The human body expresses 15 different isoforms of carbonic anhydrase, with 12 being catalytically active. nih.govunifi.it The overexpression or abnormal activity of specific isoforms is linked to various diseases, making isoform-selective inhibitors highly sought after. researchgate.net For example, isoforms hCA IX and hCA XII are overexpressed in hypoxic tumors and are targets for anticancer therapies. nih.govdrugbank.com On the other hand, hCA VII is associated with neuropathic pain. nih.govunifi.it

The quest for isoform selectivity is challenging due to the high degree of structural similarity among the different carbonic anhydrase isoforms. unipi.it However, studies have shown that it is possible to achieve selectivity. For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides demonstrated isoform-selective inhibition against hCA I, II, IX, and XII. nih.gov Similarly, certain 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have shown satisfactory selectivity for hCA VII over hCA I and II. unifi.it

The inhibitory activity and selectivity of sulfonamides against various hCA isoforms are typically evaluated using techniques like the stopped-flow CO2 hydrase assay. acs.org The results are often presented as inhibition constants (Ki).

Table 1: Illustrative Inhibition Data of a Sulfonamide Analog Against Various hCA Isoforms

| hCA Isoform | Inhibition Constant (Ki) in nM |

| hCA I | 929 |

| hCA II | 88 |

| hCA III | 26500 |

| hCA IV | 468 |

This table is for illustrative purposes and based on data for a polyfluorinated benzenesulfonamide (B165840) analog. acs.org

The binding of sulfonamides to the active site of carbonic anhydrase is a well-studied process. The catalytic center of hCAII contains a Zn2+ ion coordinated by three histidine residues and a water molecule or hydroxide ion. acs.org Sulfonamide inhibitors function by displacing this water molecule and directly binding to the catalytic zinc ion. acs.org

The binding process is complex and thought to occur in multiple steps. zenodo.org Initially, the neutral sulfonamide molecule is believed to bind to a hydrophobic patch within the active site. acs.org Subsequently, the sulfonamide deprotonates, and the resulting anion forms a coordination bond with the zinc ion. acs.org This interaction is further stabilized by hydrogen bonds between the sulfonamide moiety and amino acid residues in the active site, such as Thr199. acs.orgnih.gov The aryl ring of the sulfonamide ligand also engages in interactions with the hydrophobic portion of the binding pocket. nih.gov

Computational and experimental studies, including X-ray crystallography and molecular dynamics simulations, have provided detailed insights into these interactions. acs.orgnih.gov These studies have confirmed that the sulfonamide nitrogen atom coordinates to the zinc cofactor, and the NH group forms a hydrogen bond with Thr199. nih.gov

The binding of sulfonamides to carbonic anhydrase is influenced by several protonation reactions, which significantly impact the observed thermodynamic parameters. tandfonline.com These reactions include the deprotonation of the sulfonamide group and the protonation of the zinc-bound hydroxide ion. tandfonline.com Therefore, to understand the intrinsic thermodynamics of binding, these linked protonation events must be accounted for. researchgate.net

Isothermal titration calorimetry (ITC) is a key technique used to determine the thermodynamic profile of ligand-enzyme binding, including the enthalpy and entropy of binding. researchgate.net By performing ITC experiments at various pHs and in different buffers, the contributions of the linked protonation reactions can be dissected to calculate the "intrinsic" binding parameters. tandfonline.com

Fluorescent thermal shift assays are also employed to determine the binding affinities of sulfonamides for different CA isoforms. nih.gov These assays measure the change in the thermal stability of the protein upon ligand binding.

The intrinsic thermodynamic parameters, such as Gibbs free energy, enthalpy, and entropy, provide a deeper understanding of the structure-activity relationships and are crucial for the rational design of isoform-specific inhibitors. researchgate.net Analysis of these parameters has shown that both hydrogen bonding and hydrophobic interactions play a significant role in stabilizing the enzyme-inhibitor complex. nih.gov

Metallo-β-Lactamase (MβL) Inhibition and Resistance Modulation

Metallo-β-lactamases (MβLs) are zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort antibiotics. acs.orgnih.gov The rise of MβL-producing bacteria poses a significant threat to public health, and there is an urgent need for effective MβL inhibitors. nih.gov

While no MβL inhibitors are currently clinically approved, several classes of compounds, including those with sulfonamide-related structures, are being investigated. acs.org For example, N-sulfamoylpyrrole-2-carboxylates have been reported as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1. acs.org Crystallographic studies have revealed that the N-sulfamoyl NH2 group of these inhibitors displaces the dizinc bridging hydroxide/water molecule in the active site of the MβLs. acs.org

The rationale for exploring sulfonamide-based compounds as MβL inhibitors stems from their known ability to interact with zinc ions in other metalloenzymes. nih.gov The tetrahedral geometry around the sulfamoyl sulfur in some of these compounds may mimic the tetrahedral intermediate formed during β-lactam hydrolysis. acs.org

Other Enzyme Systems (e.g., Phospholipase A2, Protein Kinase C, 12-Lipoxygenase)

The inhibitory effects of sulfonamide-containing compounds are not limited to carbonic anhydrases and metallo-β-lactamases. Research has explored their interactions with other enzyme systems as well.

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are involved in the release of arachidonic acid from membrane phospholipids, a key step in the production of inflammatory mediators. nih.govnih.gov While the development of PLA2 inhibitors has been extensively pursued, finding selective inhibitors remains a challenge. nih.govalfa-chemistry.com Some phospholipid analogues containing amide functionalities have shown potent, reversible inhibition of PLA2. researchgate.net

Protein Kinase C (PKC): Protein Kinase C is a family of enzymes that play crucial roles in cellular signaling pathways. patsnap.com Certain naphthalenesulfonamides, such as W7, have been shown to inhibit PKC. nih.gov The mechanism of inhibition can be twofold: interaction with the phospholipid cofactor of the enzyme or acting as a competitive inhibitor with respect to ATP by binding to the catalytic domain. nih.gov

12-Lipoxygenase (12-LOX): Lipoxygenases are enzymes involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation. nih.gov The inhibition of lipoxygenase is a potential strategy for treating inflammatory conditions. frontiersin.org Studies have shown that some sulfonamide derivatives exhibit inhibitory activity against lipoxygenase. nih.gov For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acids were synthesized and showed varying degrees of lipoxygenase inhibition. nih.gov Molecular docking studies suggest that the amino group of the sulfonamide moiety can interact with amino acid residues in the active site of the enzyme. nih.gov

Receptor Binding and Modulation Studies

The sulfonamide scaffold has proven to be a versatile template for designing molecules that can interact with a wide array of biological receptors, leading to significant modulation of physiological and pathological processes.

While specific studies on 4-Fluoro-2,N-dimethyl-benzenesulfonamide are limited, research into analogous compounds and the wider sulfonamide class reveals significant interactions within neurological systems, particularly concerning dopaminergic pathways.

Certain arylpiperazine derivatives containing a sulfonamide group have been synthesized and tested for their binding affinity to dopamine D2 receptors, among others. nih.gov A study comparing carboxamide and sulfonamide derivatives found that both classes, regardless of the specific chemical spacer used, demonstrated a high affinity for the dopamine D2 receptor, with many of the tested compounds showing affinity (Ki) values below 100 nM. nih.gov This suggests that the sulfonamide moiety is a viable functional group for developing potent D2 receptor ligands.

Furthermore, some substituted benzamide derivatives, which share structural similarities with benzenesulfonamides, have shown direct effects on dopamine release. For instance, the benzamide derivative nemonapride can increase spontaneous dopamine release from rat striatal slices, while (-)-sulpiride enhances electrically evoked dopamine release. nih.gov Another derivative, sulpiride, acts predominantly on the mesolimbic dopamine system and exhibits a high affinity for D2 and D3 receptors. frontiersin.org These findings underscore the potential of sulfonamide-related structures to modulate dopaminergic tone by interacting with dopamine receptors or influencing neurotransmitter release.

Research into fluorinated benzenesulfonamide analogs has provided direct evidence of their role in pain modulation through interaction with key pain-mediating pathways. A study on 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS), a compound structurally related to the subject of this article, demonstrated significant antinociceptive and antiallodynic effects in mouse models of acute and diabetic neuropathic pain. nih.govnih.gov

To elucidate the mechanism of action, the study investigated the involvement of serotonergic and opioidergic systems. The analgesic effect of 4-FBS was significantly reversed by the administration of specific receptor antagonists. This reversal by both a 5-HT3 antagonist (ondansetron) and a µ-opioid receptor antagonist (naloxone) strongly implies that the compound's pain-relieving effects are mediated, at least in part, through interactions with both the serotonergic and opioidergic pathways. nih.govnih.govresearchgate.net

Table 1: Mechanistic Pathway for Pain Modulation by a 4-Fluoro-benzenesulfonamide Analog

| Compound | Pathway Investigated | Antagonist Used | Outcome | Implication |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Serotonergic | Ondansetron (5-HT3 Antagonist) | Reversal of analgesia | Involvement of the serotonergic system in the compound's analgesic effect. nih.govresearchgate.net |

| 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS) | Opioidergic | Naloxone (µ-Receptor Antagonist) | Reversal of analgesia | Involvement of the opioidergic system in the compound's analgesic effect. nih.govresearchgate.net |

Cellular and Molecular Activity Investigations

The sulfonamide functional group is a key pharmacophore that imparts a wide range of cellular and molecular activities, leading to extensive research into its therapeutic potential.

Sulfonamides were among the first classes of synthetic antimicrobial agents and continue to be relevant. openaccesspub.org Their primary mechanism of antibacterial action is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By acting as a structural analog of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that halts bacterial growth and reproduction. openaccesspub.org

The antimicrobial spectrum of sulfonamide derivatives is broad and can be modified through chemical synthesis. For instance, incorporating a chloro-substituted imidazole moiety or a coumarin ring into the benzenesulfonamide structure has been shown to enhance antimicrobial activity. researchgate.net Furthermore, creating hybrid molecules, such as benzenesulfonamide derivatives of fluoroquinolones, can alter the activity profile, in some cases shifting the primary activity from Gram-negative to Gram-positive bacteria like Streptococcus pneumoniae. nih.gov

In addition to antibacterial effects, many sulfonamide derivatives exhibit antifungal activity. researchgate.net Studies have demonstrated the efficacy of arylsulfonamides against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov Certain novel benzenesulfonamide derivatives have also shown significant activity against bacterial strains like S. aureus and K. pneumonia. nih.gov

Table 2: Antimicrobial Spectrum of Selected Sulfonamide Analogs

| Compound/Derivative Class | Target Organism(s) | Observed Effect |

| Thiazolone-based benzenesulfonamides | Staphylococcus aureus (Bacteria) | Significant inhibition. nih.gov |

| Thiazolone-based benzenesulfonamides | Klebsiella pneumoniae (Bacteria) | Potential anti-biofilm inhibition. nih.gov |

| Arylsulfonamides | Candida albicans (Fungus) | Fungistatic activity. nih.gov |

| Arylsulfonamides | Candida parapsilosis (Fungus) | Fungistatic activity. nih.gov |

| Arylsulfonamides | Candida glabrata (Fungus) | Fungistatic and, in some cases, fungicidal effects. nih.gov |

| Benzenesulfonamide-fluoroquinolones | Streptococcus pneumoniae (Bacteria) | Enhanced activity compared to parent quinolone. nih.gov |

The sulfonamide structure is present in several well-known anti-inflammatory drugs, and ongoing research continues to explore new derivatives for this purpose. openaccesspub.orgresearchgate.netopenaccesspub.org The mechanisms through which these compounds modulate inflammatory responses are diverse.

A key mechanism for some sulfonamide-based drugs is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. openaccesspub.orgopenaccesspub.org COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Compounds like celecoxib, a sulfonamide derivative, selectively target COX-2, thereby reducing inflammation. openaccesspub.orgopenaccesspub.org

Other sulfonamide derivatives exert their effects through different pathways. For example, certain novel benzenesulfonamide derivatives of spirotriazolotriazine have been shown to suppress pro-inflammatory mediators. mdpi.com Their anti-inflammatory action is partly attributed to the stabilization of lysosomal membranes, which prevents the release of inflammatory enzymes during tissue injury. mdpi.com Additionally, sulfonamide diuretics can modulate inflammatory processes by influencing the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα), potentially through pathways involving nuclear factor kappa B (NFκB). nih.gov

Table 3: Mechanisms of Anti-inflammatory Action for Sulfonamide Analogs

| Compound/Derivative Class | Proposed Mechanism of Action | Key Mediators/Targets |

| Celecoxib, Rofecoxib, Valdecoxib | Selective inhibition of Cyclooxygenase-2 (COX-2) enzyme. openaccesspub.orgopenaccesspub.org | Prostaglandins. openaccesspub.orgopenaccesspub.org |

| Spirotriazolotriazine-Benzenesulfonamides | Stabilization of lysosomal membranes. mdpi.com | Proteolytic enzymes. mdpi.com |

| Sulfonamide Diuretics | Modulation of cytokine regulation and signaling pathways. nih.gov | IL-1β, IL-8, TNFα, NFκB. nih.gov |

The sulfonamide moiety is a critical component of numerous anticancer agents, targeting various hallmarks of cancer through multiple mechanisms. researchgate.net A particularly important target for sulfonamide-based drugs is the family of carbonic anhydrase (CA) enzymes. Specifically, the tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic tumors and play a role in tumor progression. nih.gov Fluorinated benzenesulfonamides have been extensively investigated as potent and selective inhibitors of CA IX, with some compounds showing picomolar binding affinity. nih.gov This inhibition is a promising strategy for developing novel anticancer drugs. nih.gov

Beyond CA inhibition, sulfonamide derivatives have been shown to induce cancer cell death through apoptosis. For example, certain benzenesulfonamide analogs induced apoptosis in breast cancer cells, as indicated by an increase in the levels of cleaved caspases 3 and 9. nih.gov Other mechanisms of anticancer activity include cell cycle arrest, where compounds halt the proliferation of cancer cells at specific phases of the cell cycle. nih.gov

The antiproliferative effects have been demonstrated across a range of cancer cell lines. Benzenesulfonamide-bearing imidazole derivatives have shown cytotoxicity against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cells. mdpi.com Similarly, other novel benzenesulfonamides have shown potent antiproliferative effects against breast cancer (MDA-MB-231, MCF-7) and glioblastoma (U87MG) cell lines. nih.govnih.gov The development of sulfonamide-metal complexes has also emerged as a strategy, with some compounds showing cytotoxic activity comparable or greater than existing chemotherapeutics like cisplatin. mdpi.com

Table 4: Anticancer Mechanisms and Cellular Targets of Sulfonamide Derivatives

| Compound/Derivative Class | Proposed Mechanism of Action | Target Cancer Cell Line(s) |

| Fluorinated Benzenesulfonamides | Selective inhibition of Carbonic Anhydrase IX (CA IX). nih.gov | Various hypoxic tumors. |

| 1,3,5-Triazinyl Benzenesulfonamides | CA IX inhibition, cell cycle arrest (G0-G1 and S phases), apoptosis induction. nih.gov | Breast Cancer (MDA-MB-468). nih.gov |

| Thiazolone-based Benzenesulfonamides | Growth inhibition, CA IX inhibition. nih.gov | Breast Cancer (MDA-MB-231, MCF-7). nih.gov |

| Dihydropyrimidine-Benzenesulfonamides | Antiproliferative activity, CA IX/XII inhibition. nih.gov | Triple-Negative Breast Cancer (MDA-MB-231), Glioblastoma (U87MG). nih.gov |

| Imidazole-Benzenesulfonamides | Cytotoxicity, reduction of colony formation. mdpi.com | Triple-Negative Breast Cancer (MDA-MB-231), Malignant Melanoma (IGR39). mdpi.com |

| Rhenium-Benzenesulfonamide Complexes | Inhibition of Carbonic Anhydrase IX (CA IX). mdpi.com | Not specified. |

| Titanium(IV)-Sulfonamide Complexes | Cytotoxicity. | Cervical Cancer (HeLa S3), Hepatocellular Carcinoma (HepG2). mdpi.com |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a critical mechanism through which many chemotherapeutic agents exert their cytotoxic effects on cancer cells. The sulfonamide class of compounds, including various benzenesulfonamide analogs, has been the subject of extensive research to elucidate their roles in initiating and executing apoptotic pathways. While direct studies on this compound are limited, the broader investigation of related sulfonamide analogs provides significant insights into the probable mechanisms of apoptosis induction. These mechanisms often involve a complex interplay of signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, modulation of key regulatory proteins, and induction of cell cycle arrest.

Research into a variety of sulfonamide derivatives has demonstrated their capacity to trigger apoptosis across a range of cancer cell lines. ualberta.caresearchgate.net For instance, a 2,4-dinitrobenzenesulfonamide derivative has been shown to induce morphological changes characteristic of apoptosis in acute leukemia cell lines, K562 and Jurkat. ualberta.caresearchgate.net This induction of apoptosis is often preceded by cell cycle arrest at different phases, such as the G2/M or G0/G1 phase, suggesting that sulfonamides can interfere with the normal progression of cell division, leading to the activation of cell death programs. ualberta.caresearchgate.netnih.gov

Intrinsic and Extrinsic Pathway Involvement

The apoptotic activity of sulfonamide analogs frequently involves the activation of both the intrinsic and extrinsic pathways, depending on the specific compound and cell type. The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as FasR. An increased expression of FasR has been observed in K562 cells treated with a dinitrobenzenesulfonamide derivative, indicating the activation of this pathway. ualberta.caresearchgate.net

The intrinsic pathway, centered on the mitochondria, is also a key target for many sulfonamide compounds. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. While some studies on specific sulfonamides have shown no alteration in Bax and Bcl-2 expression, they have observed other indicators of intrinsic pathway activation, such as the loss of mitochondrial membrane potential. ualberta.caresearchgate.netnih.gov This disruption of mitochondrial integrity can lead to the release of pro-apoptotic factors like cytochrome c and Apoptosis Inducing Factor (AIF). acs.org An increased expression of AIF has been noted in K562 cells following treatment with a sulfonamide derivative. ualberta.caresearchgate.net

Furthermore, some sulfonamide-dithiocarbamate gold(I) complexes have been shown to induce cell death through the intrinsic apoptosis pathway, characterized by modifications in the mitochondrial membrane potential. mdpi.comresearchgate.net The disruption of ionic homeostasis, for example through chloride-mediated anion transport by bis(sulfonamide) anionophores, can also trigger the mitochondrial-dependent apoptotic pathway. acs.org

Caspase Activation

A central feature of apoptosis is the activation of a cascade of proteases known as caspases. Both initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) are crucial for the dismantling of the cell. Several sulfonamide derivatives have been shown to activate this caspase cascade. For example, the activation of caspase-3 has been observed in K562 cells treated with a dinitrobenzenesulfonamide derivative. ualberta.caresearchgate.net Similarly, sulfonamide-dithiocarbamate gold(I) complexes have been found to induce apoptosis through the activation of caspase-3. mdpi.comresearchgate.net Interestingly, some isatin sulfonamide analogues have been identified as potent inhibitors of the executioner caspases-3 and -7, suggesting that the sulfonamide scaffold can be modified to either promote or inhibit caspase activity. acs.orgnih.gov

Modulation of Other Key Apoptotic Regulators

Beyond the classical apoptosis pathways, sulfonamide analogs have been found to influence other important regulatory proteins. For instance, a reduced expression of Survivin, an inhibitor of apoptosis protein (IAP), was observed in Jurkat cells treated with a dinitrobenzenesulfonamide derivative. ualberta.caresearchgate.net Other research has highlighted the ability of certain benzenesulfonamide derivatives to induce the expression of p21Waf1/Cip1, a cyclin-dependent kinase inhibitor that can promote cell cycle arrest and apoptosis. researchgate.net

The following table summarizes the observed effects of various sulfonamide analogs on key apoptosis-related proteins and events in different cancer cell lines.

| Compound Class | Cell Line | Effect on Apoptosis | Key Molecular Changes |

| 2,4-Dinitrobenzenesulfonamide | K562 | Induction of apoptosis | Increased FasR and AIF expression, loss of mitochondrial potential, caspase-3 activation. ualberta.caresearchgate.net |

| 2,4-Dinitrobenzenesulfonamide | Jurkat | Induction of apoptosis | Loss of mitochondrial potential, reduced Survivin expression. ualberta.caresearchgate.net |

| Sulfonamide Chalcone | SW-620 | Induction of apoptosis | Reduced expression of pro-apoptotic Bax and caspase-8. nih.gov |

| Thiazolidinone-benzenesulfonamide | MCF-7, HepG2 | Induction of apoptosis | Increased levels of caspase-8 and caspase-9. researchgate.net |

| Sulfonamide-metformin derivatives | MCF-7 | Induction of apoptosis | Reduced mitochondrial membrane potential. nih.gov |

| Sulfonamide-dithiocarbamate gold(I) complexes | Caco-2 | Induction of apoptosis | Mitochondrial membrane potential modification, caspase-3 activation, p53 activation. mdpi.comresearchgate.net |

These findings collectively suggest that sulfonamide analogs, likely including this compound, can induce apoptosis through a multi-faceted approach. This involves the engagement of both intrinsic and extrinsic pathways, activation of caspases, and modulation of various regulatory proteins that control cell cycle progression and survival. The specific molecular mechanisms can vary depending on the chemical structure of the sulfonamide analog and the genetic background of the cancer cell.

Advanced Research Applications and Methodological Developments in 4 Fluoro 2,n Dimethyl Benzenesulfonamide Chemistry

Design and Synthesis of Functional Probes and Sensors based on Sulfonamide Scaffolds

The sulfonamide scaffold is a critical component in the design of functional molecules capable of detecting and signaling the presence of specific chemical species. These probes and sensors are vital tools in biological imaging and environmental monitoring. The principle often relies on the unique electronic and hydrogen-bonding properties of the sulfonamide group.

Researchers have successfully synthesized sulfonamide-containing naphthalimide derivatives to act as fluorescent probes for tumor imaging. mdpi.com These compounds exhibit low cytotoxicity and can be readily taken up by cancer cells, providing clear fluorescent images. mdpi.com Another approach involves creating sulfonamide-imine type fluorescent chemosensors that demonstrate high selectivity for fluoride (B91410) anions. researchgate.net The mechanism for this selectivity is based on the deprotonation of the sulfonamide N-H group by basic anions, which induces a noticeable change in fluorescence intensity. researchgate.net The presence of an adjacent imine group can enhance this selectivity through intramolecular hydrogen bonding. researchgate.net While not all sulfonamides are suitable for sensing applications, the underlying principles guide the design of new probes. For instance, flexible and portable electrochemical sensors based on modified graphene electrodes have been developed for the rapid detection of various sulfonamides in environmental and food samples. bohrium.com

Table 1: Examples of Sulfonamide-Based Probes and Sensors

| Sensor Type | Target Analyte | Principle of Detection | Application |

|---|---|---|---|

| Naphthalimide Derivative | Tumor Cells | Cellular uptake and fluorescence | Bioimaging mdpi.com |

| Sulfonamide-Imine | Fluoride Anion | Anion-induced deprotonation causing fluorescence change | Chemical Sensing researchgate.net |

Development of Novel Reagents and Catalysts utilizing Fluorinated Sulfonamides

Fluorinated sulfonamides are not only targets of synthesis but also valuable tools for creating novel reagents and catalysts. Their unique properties, imparted by the fluorine atom(s), lead to enhanced stability, reactivity, and selectivity in chemical transformations.

A prominent example is the development of N-fluorobenzenesulfonimide (NFSI), an electrophilic fluorinating agent widely used in organic synthesis. mdpi.com NFSI is a stable, crystalline reagent that facilitates site-selective fluorination in complex molecules, often under mild conditions and with minimal byproduct formation. mdpi.com It is particularly effective in the metal-catalyzed fluorination of benzylic and allylic C-H bonds. mdpi.com

In the field of medical imaging, N-[18F]fluoro-N-alkylsulfonamides have been synthesized as novel reagents for radiofluorination. nih.gov These reagents, created by fluorinating secondary sulfonamides with [18F]F2, can efficiently and regioselectively transfer the radioactive 18F isotope to various molecules under very mild conditions. nih.gov This is crucial for the synthesis of radiotracers used in Positron Emission Tomography (PET). Furthermore, the concept of Sulfur-Fluoride Exchange (SuFEx) chemistry, a set of powerful "click" reactions, utilizes sulfonyl fluorides as key building blocks. claremont.edu Research has shown that the synthesis of sulfonamides from these fluorinated precursors can be effectively catalyzed by Lewis acids, providing a cheap and biocompatible method for creating diverse and medicinally relevant molecules. claremont.edu

Table 2: Applications of Fluorinated Sulfonamide Derivatives in Synthesis

| Derivative | Class | Application | Key Advantage |

|---|---|---|---|

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Fluorinating Agent | C-H fluorination, mono- and difluorination reactions | Bench-stable, high selectivity, broad applicability mdpi.com |

| N-[18F]fluoro-N-alkylsulfonamides | Radiofluorinating Reagent | Synthesis of 18F-labeled PET tracers | Mild conditions, rapid, regioselective nih.gov |

Mechanochemical Approaches for Benzenesulfonamide (B165840) Synthesis and Transformation

In a move towards more sustainable and efficient chemical manufacturing, mechanochemistry has emerged as a powerful alternative to traditional solvent-based synthesis. This technique, which uses mechanical force (e.g., ball milling) to drive chemical reactions, reduces or eliminates the need for hazardous solvents, often leading to higher yields and shorter reaction times.

The synthesis of aromatic sulfonamides has been successfully adapted to mechanochemical conditions. rsc.org A notable development is a three-component palladium-catalyzed aminosulfonylation reaction that combines aryl bromides, potassium metabisulfite (B1197395) (a source of SO2), and various amines. rsc.org This solvent-free method utilizes mechanical energy to produce a wide array of sulfonamides, demonstrating high tolerance for different functional groups and structural patterns. rsc.org The scalability of this reaction to gram quantities highlights its potential for industrial application. rsc.org This approach represents a significant advancement in green chemistry, providing a more environmentally benign path to benzenesulfonamide derivatives like 4-Fluoro-2,N-dimethyl-benzenesulfonamide.

Table 3: Comparison of Synthesis Methods for Aromatic Sulfonamides

| Feature | Traditional Solvent-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Reaction Medium | Organic Solvents | Solvent-free or minimal solvent |

| Energy Input | Thermal (heating/cooling) | Mechanical (milling/grinding) |

| Reagents | Sulfonyl chlorides, amines | Aryl bromides, K2S2O5, amines rsc.org |

| Catalyst | Often requires base or catalyst | Palladium catalyst rsc.org |

| Advantages | Well-established procedures | Reduced waste, faster reactions, improved safety rsc.org |

| Disadvantages | Solvent waste, potential for hazardous reagents acs.org | Requires specialized equipment (ball mill) |

Integration of this compound into Combinatorial Libraries for Drug Discovery

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of vast numbers of compounds to identify new therapeutic leads. The sulfonamide scaffold is a privileged structure in medicinal chemistry and is frequently incorporated into combinatorial libraries due to its favorable pharmacological properties and synthetic accessibility. researchgate.netnih.gov

Mixture-based synthetic combinatorial libraries, in particular, allow for the evaluation of millions of structural analogs by testing a much smaller number of samples. nih.gov A compound like this compound serves as an excellent building block for such libraries. Its structure offers multiple points for diversification:

The aromatic ring can be further functionalized.

The N,N-dimethyl groups can be replaced with a wide variety of other alkyl or aryl substituents.

The fluoro and methyl groups on the ring can be moved to other positions or replaced with different substituents to explore the structure-activity relationship (SAR).